A Comprehensive Technical Guide to the Physicochemical Properties of Amino-PEG19-amine
A Comprehensive Technical Guide to the Physicochemical Properties of Amino-PEG19-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG19-amine is a homobifunctional polyethylene glycol (PEG) derivative that features primary amine groups at both ends of a 19-unit PEG spacer. This structure makes it a valuable crosslinking agent and spacer in various bioconjugation applications. The hydrophilic nature of the PEG backbone enhances the solubility and biocompatibility of the resulting conjugates, making it an important tool in drug delivery, protein modification, and the development of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This guide provides an in-depth overview of the physicochemical properties of Amino-PEG19-amine, detailed experimental protocols for its characterization, and visualizations of its role in key applications.
Physicochemical Properties
The key physicochemical properties of Amino-PEG19-amine are summarized in the table below. These values are compiled from various commercial suppliers and represent typical specifications for this reagent.
| Property | Value | References |
| Molecular Formula | C₄₀H₈₄N₂O₁₉ | [4] |
| Molecular Weight | ~897.1 g/mol | [4] |
| CAS Number | 1260522-55-1 | [4] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | ≥95% (typically >98%) | [5] |
| Solubility | Soluble in water and most organic solvents | [6][7] |
Solubility and Hydrophilicity
The polyethylene glycol spacer in Amino-PEG19-amine is inherently hydrophilic, which imparts excellent solubility in aqueous media.[6][7] This property is highly advantageous in bioconjugation, as it helps to mitigate the hydrophobicity of other molecules, such as cytotoxic drugs, thereby preventing aggregation and improving the pharmacokinetic profile of the final conjugate.[8][9][10]
Reactivity of Terminal Amine Groups
Amino-PEG19-amine possesses two primary amine groups, which serve as reactive handles for conjugation. These amine groups can readily react with a variety of functional groups to form stable covalent bonds. Key reactions include:
-
Reaction with Carboxylic Acids: In the presence of a coupling agent (e.g., EDC, DCC), the amine groups form stable amide bonds with carboxylic acids.[1]
-
Reaction with Activated Esters: The amine groups react efficiently with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form amide bonds.[1][3][7] This is a very common and efficient method for labeling proteins and other biomolecules.
-
Reaction with Carbonyls: The amine groups can also react with aldehydes and ketones to form Schiff bases, which can be further reduced to stable secondary amine linkages.[6][7]
Experimental Protocols for Characterization
Accurate characterization of Amino-PEG19-amine is crucial to ensure its quality and performance in downstream applications. The following are detailed methodologies for key analytical procedures.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of PEG compounds.
-
Instrumentation:
-
HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of Amino-PEG19-amine in the initial mobile phase composition.[11]
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[11]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[11]
-
Gradient: A linear gradient from 5% to 95% of Mobile Phase B over 20-30 minutes.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30-40°C.[11]
-
Detection: UV absorbance at 214 nm or ELSD.[11]
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[11]
-
Molecular Weight Confirmation by Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of Amino-PEG19-amine.
-
Method 1: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
-
Sample Preparation:
-
Prepare a 10 mg/mL solution of the matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) in a suitable solvent like ethanol.[12]
-
Prepare a 5 mg/mL solution of a cationizing agent (e.g., sodium trifluoroacetate, NaTFA) in ethanol.[12]
-
Prepare a ~2 mg/mL solution of the Amino-PEG19-amine sample in water or a suitable solvent.[12]
-
Mix the matrix, cationizing agent, and sample solutions in a 5:1:1 (v/v/v) ratio.[12]
-
Spot 0.5 µL of the mixture onto a ground steel target plate and allow it to air dry before analysis.[12]
-
-
Data Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Calibrate the instrument using PEG standards of a similar molecular weight range.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to a different PEG chain length, with a mass difference of 44 Da between adjacent peaks (the mass of an ethylene glycol unit).[12] The average molecular weight can be calculated from this distribution.
-
-
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation:
-
A reversed-phase LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[13]
-
-
Chromatography:
-
Use a reversed-phase column where the elution order correlates with the PEG molecular weight.[13]
-
-
Mass Spectrometry:
-
Employ in-source collision-induced dissociation (CID) to generate characteristic PEG fragment ions for monitoring.[13]
-
Operate in positive ion mode to detect the protonated or sodiated molecular ions.
-
-
Data Analysis:
-
The molecular weight is confirmed by the mass-to-charge ratio (m/z) of the parent ion and the characteristic fragmentation pattern.[13]
-
-
Solubility Assessment using a PEG Precipitation Assay
The principle of this assay is that PEG can induce the precipitation of less soluble compounds from a solution. By observing the concentration of PEG required to cause precipitation, one can infer the relative solubility of the test compound.
-
Materials:
-
Procedure:
-
In the wells of the microplate, create a series of dilutions of the high molecular weight PEG stock solution.[14]
-
Add the test compound solution to each well, ensuring the final volume is consistent.[14]
-
Mix the contents of the wells thoroughly and incubate at a constant temperature (e.g., room temperature) for a set period (e.g., 15 minutes to a few hours).[14]
-
After incubation, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new UV-transparent plate.
-
Measure the concentration of the test compound remaining in the supernatant, typically by UV-Vis spectrophotometry at a relevant wavelength.[15]
-
-
Data Analysis:
-
Plot the concentration of the soluble compound as a function of the PEG concentration. A sharp decrease in soluble concentration indicates the point of precipitation, providing a measure of the compound's relative solubility under those conditions.[15]
-
Applications and Visualization of Logical Workflows
Amino-PEG19-amine is a versatile tool in bioconjugation, primarily used as a linker to connect two molecules. Its applications are central to the development of advanced therapeutics.
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG component of the linker enhances the solubility and stability of the ADC, improves its pharmacokinetic properties, and can reduce its immunogenicity.[9][][17]
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using Amino-PEG19-amine as a hydrophilic linker.
Role in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[18][19] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition, often PEG-based, are critical for the formation of a stable ternary complex and subsequent protein degradation.[20][21]
Caption: Mechanism of action for a PROTAC, where Amino-PEG19-amine can serve as the flexible linker.
General Reaction Scheme
The fundamental reactivity of Amino-PEG19-amine involves the nucleophilic attack of its primary amine groups on electrophilic species. A common example is the reaction with an NHS ester to form a stable amide bond.
Caption: General reaction of Amino-PEG19-amine with an N-Hydroxysuccinimide (NHS) ester.
Conclusion
Amino-PEG19-amine is a well-defined, bifunctional PEG linker with valuable physicochemical properties for researchers in drug development and biotechnology. Its high water solubility, biocompatibility, and reactive terminal amine groups make it an ideal component for constructing complex bioconjugates with improved therapeutic properties. The experimental protocols provided in this guide offer a framework for the rigorous quality assessment of this reagent, ensuring reproducibility and success in its various applications, from fundamental research to the development of next-generation therapeutics like ADCs and PROTACs.
References
- 1. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 2. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Amino-PEG19-amine, 1260522-55-1 | BroadPharm [broadpharm.com]
- 5. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 6. Amino-PEG19-amine, 1260522-55-1 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adcreview.com [adcreview.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bath.ac.uk [bath.ac.uk]
- 13. Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chempep.com [chempep.com]
- 20. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 21. precisepeg.com [precisepeg.com]
